2-(3-Bromopropoxy)ethanamine;hydrobromide
Description
2-(3-Bromopropoxy)ethanamine;hydrobromide is a chemical compound with the molecular formula C5H13Br2NO and a molecular weight of 262.97 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.
Properties
IUPAC Name |
2-(3-bromopropoxy)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO.BrH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVRWNMPUVJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)ethanamine;hydrobromide typically involves the reaction of 3-bromopropanol with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the ethylenediamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)ethanamine;hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, ethers, and thiols.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
2-(3-Bromopropoxy)ethanamine;hydrobromide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)ethanamine;hydrobromide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropoxy)ethanamine;hydrochloride
- 2-(3-Iodopropoxy)ethanamine;hydroiodide
- 2-(3-Fluoropropoxy)ethanamine;hydrofluoride
Uniqueness
2-(3-Bromopropoxy)ethanamine;hydrobromide is unique due to its bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
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